molecular formula C20H20N4O B11420753 5-Amino-1-(2,3-dimethylphenyl)-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one

5-Amino-1-(2,3-dimethylphenyl)-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one

Cat. No.: B11420753
M. Wt: 332.4 g/mol
InChI Key: BMFGNAFECUKUDE-UHFFFAOYSA-N
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Description

5-Amino-1-(2,3-dimethylphenyl)-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2,3-dimethylphenyl)-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. Common starting materials might include 2,3-dimethylphenylamine and 6-methyl-1H-1,3-benzodiazole. The synthetic route may involve:

    Formation of the Pyrrolone Ring: This can be achieved through cyclization reactions under acidic or basic conditions.

    Amination: Introduction of the amino group at the 5-position using reagents like ammonia or amines.

    Coupling Reactions: Formation of the final product through coupling of the pyrrolone and benzodiazole moieties.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the aromatic rings.

    Reduction: Reduction reactions could target the carbonyl group in the pyrrolone ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

The compound might have potential as a pharmaceutical agent, particularly if it exhibits biological activity such as antimicrobial or anticancer properties.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2,3-dimethylphenyl)-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-(2,3-dimethylphenyl)-4-(1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one: Similar structure but lacks the methyl group on the benzodiazole ring.

    5-Amino-1-(2,3-dimethylphenyl)-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-2-one: Similar structure but with a different position of the carbonyl group.

Uniqueness

The presence of both the pyrrolone and benzodiazole moieties in 5-Amino-1-(2,3-dimethylphenyl)-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one makes it unique compared to other similar compounds. This unique structure could confer specific properties, such as enhanced stability or reactivity, making it valuable for various applications.

Properties

Molecular Formula

C20H20N4O

Molecular Weight

332.4 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)-5-imino-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-ol

InChI

InChI=1S/C20H20N4O/c1-11-7-8-14-15(9-11)23-20(22-14)18-17(25)10-24(19(18)21)16-6-4-5-12(2)13(16)3/h4-9,21,25H,10H2,1-3H3,(H,22,23)

InChI Key

BMFGNAFECUKUDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=C(CN(C3=N)C4=CC=CC(=C4C)C)O

Origin of Product

United States

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